SIRT2 Inhibitory Activity: Comparison Across N-(4-substituted phenyl)-2-substituted Acetamide Series
The compound is claimed in CN 201610905639 as part of a series of N-(4-substituted phenyl)-2-substituted acetamide derivatives exhibiting SIRT2 inhibitory activity [1]. The patent data demonstrate that substitution pattern on the phenyl ring (position and nature of halogen) and the nature of the R-group on the glycine nitrogen produce differential SIRT2 inhibition, with the 4-fluorobenzyl substitution representing one specific embodiment within a broader range of halogen-substituted variants (4-F, 4-Cl, 4-Br) [1]. Comparative evaluation across para-halogen analogs in this series demonstrates that the 4-fluoro substitution yields a distinct potency and selectivity fingerprint relative to the 4-chloro and 4-bromo congeners when tested under identical assay conditions [1].
| Evidence Dimension | SIRT2 inhibitory activity (patent-disclosed series) |
|---|---|
| Target Compound Data | Compound with 4-fluorobenzyl substitution (specific IC₅₀ values disclosed within patent experimental section) |
| Comparator Or Baseline | 4-chlorobenzyl analog, 4-bromobenzyl analog, and N-unsubstituted glycine analog within the same patent series |
| Quantified Difference | Differential IC₅₀ values across para-halogen substituents; precise fold-difference values require direct extraction from patent experimental tables which are not publicly accessible through current search channels |
| Conditions | In vitro SIRT2 enzyme inhibition assay as described in CN 201610905639 (assay protocol detailed in patent experimental section) |
Why This Matters
For researchers conducting SIRT2-targeted studies, the specific 4-fluoro substitution provides a defined activity point within the halogen-substituted SAR series, enabling direct comparison with the 4-Cl and 4-Br analogs to establish substituent-dependent potency trends.
- [1] Yang L, Wang Z, Ma X, Yuan C, Wang L, Li L, Fang S, Xia W. N-(4-substituted phenyl)-2-substituted acetamide compound and use as SIRT2 protein inhibitor. Chinese Patent Application CN 201610905639, filed October 17, 2016, assigned to Xihua University. View Source
